4,6-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3,5-triazin-2-amine
CAS No.: 2548979-56-0
Cat. No.: VC11818865
Molecular Formula: C14H23N5O3
Molecular Weight: 309.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548979-56-0 |
|---|---|
| Molecular Formula | C14H23N5O3 |
| Molecular Weight | 309.36 g/mol |
| IUPAC Name | 4,6-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3,5-triazin-2-amine |
| Standard InChI | InChI=1S/C14H23N5O3/c1-20-13-16-12(17-14(18-13)21-2)15-10-3-6-19(9-10)11-4-7-22-8-5-11/h10-11H,3-9H2,1-2H3,(H,15,16,17,18) |
| Standard InChI Key | AOWHPQOCXDIDRD-UHFFFAOYSA-N |
| SMILES | COC1=NC(=NC(=N1)NC2CCN(C2)C3CCOCC3)OC |
| Canonical SMILES | COC1=NC(=NC(=N1)NC2CCN(C2)C3CCOCC3)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure combines three distinct pharmacophoric elements:
-
1,3,5-Triazine Core: A six-membered aromatic ring with alternating carbon and nitrogen atoms, providing a planar scaffold for electronic interactions .
-
Methoxy Substituents: Electron-donating methoxy (-OCH) groups at positions 4 and 6, which influence solubility and steric interactions.
-
Pyrrolidine-Oxane Side Chain: A pyrrolidine ring (five-membered saturated amine) attached to an oxane (six-membered oxygen-containing ring), introducing conformational flexibility and hydrogen-bonding capabilities.
The IUPAC name reflects these components: 4,6-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3,5-triazin-2-amine.
Physicochemical Characteristics
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 309.36 g/mol |
| SMILES | COC1=NC(=NC(=N1)NC2CCN(C2)C3CCOCC3)OC |
| Topological Polar Surface Area | 94.8 Ų (estimated) |
The presence of methoxy groups enhances lipophilicity ( estimated at 1.2–1.5), while the pyrrolidine-oxane side chain contributes to moderate aqueous solubility (~0.5–1 mg/mL).
Synthesis and Chemical Reactivity
Reactivity Profile
-
Amine Functionalization: The secondary amine on the triazine ring may undergo alkylation or acylation to modify bioactivity .
-
Methoxy Group Stability: Resistant to hydrolysis under neutral conditions but susceptible to demethylation under strong acids.
Analytical Characterization
Spectroscopic Methods
-
NMR Spectroscopy:
-
-NMR: Peaks at δ 3.2–3.5 ppm (pyrrolidine CH), δ 3.7–4.0 ppm (oxane OCH), and δ 3.8 ppm (methoxy OCH).
-
-NMR: Triazine carbons at δ 165–170 ppm, methoxy carbons at δ 55–60 ppm.
-
-
Mass Spectrometry: ESI-MS expected to show [M+H] at m/z 310.4.
Comparative Analysis with Analogues
This compound’s dual methoxy and amine substituents differentiate it from chlorotriazine-based coupling agents like CDMT, potentially reducing racemization in peptide synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume